N-1H-Indol-5-yl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as 2N1HIA in the reviewed literature, is a compound identified for its potential therapeutic effects on bone diseases. [] It belongs to the class of small molecule inhibitors and has been shown to inhibit osteoclast differentiation, a critical process in bone resorption. [] This makes 2N1HIA a potential candidate for preventing and treating osteoporosis and other bone diseases associated with excessive bone resorption. []
2N1HIA inhibits osteoclast differentiation without affecting the receptor activator of nuclear factor kappa-Β ligand (RANKL) signaling pathway. [] Instead, it specifically targets the expression of two key proteins:
Furthermore, 2N1HIA treatment also decreases the activity of matrix metalloprotease-9 (MMP-9), another enzyme involved in bone resorption. [] The inhibition of cathepsin K and MMP-9, coupled with the disruption of CD47-mediated osteoclast fusion, contributes to the overall inhibitory effect of 2N1HIA on osteoclast differentiation and bone resorption. []
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 33776-88-4
CAS No.: 92292-84-7
CAS No.: 70222-94-5